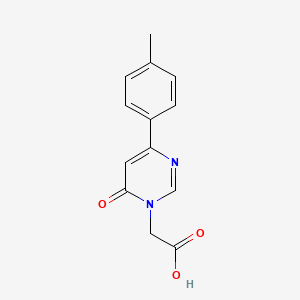

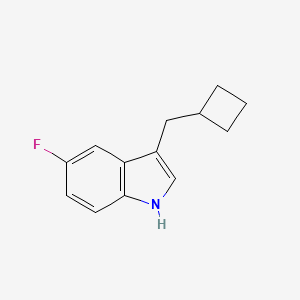

![molecular formula C19H18N2O3S2 B2493077 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2097858-38-1](/img/structure/B2493077.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Annulation and Synthesis of Polyheterocyclic Compounds

Research demonstrates the use of furan and thiophene derivatives in photoinduced direct oxidative annulation processes, leading to the synthesis of highly functionalized polyheterocyclic compounds. These processes do not require transition metals and oxidants, showcasing an efficient pathway to create complex structures with potential applications in material science and organic synthesis (Zhang et al., 2017).

Regiocontrolled Synthesis of γ-Hydroxybutenolides

Another application is the regiocontrolled synthesis of γ-hydroxybutenolides through photooxygenation of 2-thiophenyl-substituted furans. This process highlights a method for the quantitative synthesis of structurally specific butenolides, which are important in various chemical syntheses and potential pharmaceutical applications (Kotzabasaki et al., 2016).

Protection of Heteroaromatic Aldehydes

The chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives has been explored, particularly with furan- and thiophene-2-carboxaldehydes. This research offers insights into methods for protecting sensitive chemical functionalities during complex synthetic procedures, enhancing the versatility of furan and thiophene derivatives in organic synthesis (Carpenter & Chadwick, 1985).

Dye-Sensitized Solar Cells

Furan derivatives have been investigated for their application in dye-sensitized solar cells (DSSCs), with studies showing how different conjugated linkers, including furan, thiophene, and ethylenedioxythiophene, affect the performance of phenothiazine-based DSSCs. These findings are crucial for the development of more efficient solar energy conversion technologies (Kim et al., 2011).

C-H Bond Activation/Borylation

The activation and borylation of C-H bonds in furans and thiophenes using iron N-heterocyclic carbene complexes demonstrate a novel approach to functionalize these heterocycles. This method has potential applications in the synthesis of organoboron compounds, which are valuable in organic chemistry and materials science (Hatanaka et al., 2010).

Mechanism of Action

Target of Action

The compound contains furan and thiophene rings, which are common motifs in many biologically active compounds . These heterocycles can interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function .

Biochemical Pathways

Without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Many compounds with furan and thiophene rings have been found to show various biological activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-25-17-8-3-2-6-14(17)21-19(23)18(22)20-12-13(15-7-4-10-24-15)16-9-5-11-26-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINPWJQONHHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2493005.png)

![5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2493010.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)